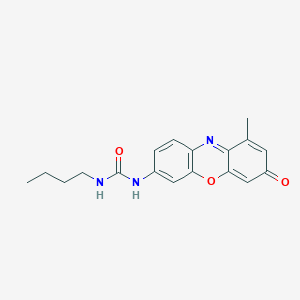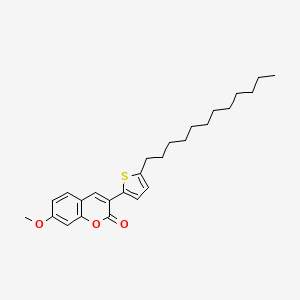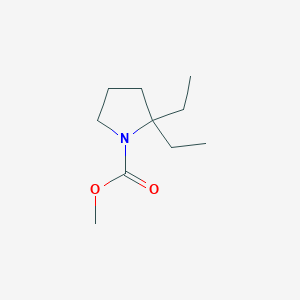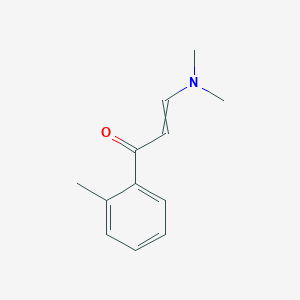![molecular formula C12H14N2O B14200465 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile CAS No. 915774-28-6](/img/structure/B14200465.png)
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile is a chemical compound with a unique structure that includes an amino group, a benzonitrile moiety, and a 3-methylbut-2-en-1-yl ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-hydroxybenzonitrile and 3-methylbut-2-en-1-ol.
Etherification Reaction: The hydroxyl group of 4-amino-2-hydroxybenzonitrile is reacted with 3-methylbut-2-en-1-ol in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to modify the nitrile group.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of amides, sulfonamides, or other substituted derivatives.
科学的研究の応用
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
作用機序
The mechanism of action of 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Binding Interactions: The compound’s structure allows it to form specific binding interactions with its targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
4-Amino-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
4-Amino-2-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
4-Amino-2-propoxybenzonitrile: Similar structure but with a propoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
Uniqueness
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile is unique due to the presence of the 3-methylbut-2-en-1-yl ether linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
915774-28-6 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
4-amino-2-(3-methylbut-2-enoxy)benzonitrile |
InChI |
InChI=1S/C12H14N2O/c1-9(2)5-6-15-12-7-11(14)4-3-10(12)8-13/h3-5,7H,6,14H2,1-2H3 |
InChIキー |
RCSLGFVSVHNXTK-UHFFFAOYSA-N |
正規SMILES |
CC(=CCOC1=C(C=CC(=C1)N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)


![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)

![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)


![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)

amino}methyl)phenol](/img/structure/B14200441.png)


